1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one
CAS No.:
Cat. No.: VC18203145
Molecular Formula: C8H5F2NO3
Molecular Weight: 201.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F2NO3 |
|---|---|
| Molecular Weight | 201.13 g/mol |
| IUPAC Name | 1-(4,5-difluoro-2-nitrophenyl)ethanone |
| Standard InChI | InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)7(10)3-8(5)11(13)14/h2-3H,1H3 |
| Standard InChI Key | NBHPJQXVGNYMKU-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)F |
Introduction
1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is an organic compound characterized by its molecular formula C₈H₅F₂NO₃ and a molecular weight of 201.127 g/mol . This compound features a nitro group and two fluorine atoms attached to a phenyl ring, which is bonded to an ethanone moiety. The presence of these functional groups significantly influences its chemical properties and reactivity, making it a subject of interest in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one typically involves several key steps, including the formation of the difluorophenyl moiety and its subsequent attachment to the ethanone backbone. Industrial methods may optimize these processes using catalysts and purification techniques such as recrystallization or chromatography to enhance yield and purity.
Chemical Reactivity
The chemical reactivity of 1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one is primarily governed by its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atoms influence the compound's electron density and reactivity towards nucleophilic substitution reactions.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-1-(4,5-Difluoro-2-nitrophenyl)ethan-1-one | C₈H₆F₂N₂O₃ | Includes an amino group, enhancing reactivity and potential biological interactions. |
| 1-(4-Nitrophenyl)ethan-1-one | C₈H₇NO₃ | Lacks fluorine atoms, reducing electron-withdrawing effects. |
| 1-(2-Nitrophenyl)ethan-1-one | C₈H₇NO₃ | Different positioning of the nitro group affects reactivity and potential applications. |
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